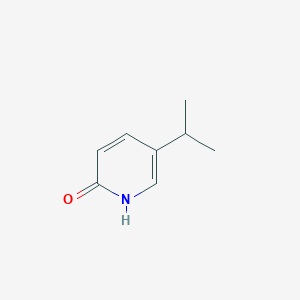

5-Isopropylpyridin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Isopropylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an isopropyl group attached to the fifth carbon of the pyridine ring and a keto group at the second position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-2-one with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: Pyridin-2-one

Reagent: Isopropyl bromide or isopropyl chloride

Catalyst: A strong base such as sodium hydride or potassium tert-butoxide

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

The reaction yields this compound as the major product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反应分析

Types of Reactions

5-Isopropylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 5-isopropylpyridin-2-ol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Bromination using bromine in acetic acid at room temperature.

Major Products Formed

Oxidation: this compound N-oxide

Reduction: 5-Isopropylpyridin-2-ol

Substitution: 3-Bromo-5-isopropylpyridin-2(1H)-one

科学研究应用

Medicinal Chemistry Applications

5-Isopropylpyridin-2(1H)-one has been identified as a promising scaffold in the development of novel therapeutic agents. Its derivatives have shown potential in targeting various biological pathways.

Inhibitors of Calmodulin-Dependent Kinases

Research indicates that derivatives of this compound can act as selective inhibitors of calmodulin-dependent kinases (CaMKs), particularly CaMK1D. These inhibitors have demonstrated efficacy in improving insulin sensitivity and glucose control in mouse models of diet-induced obesity. A study reported the development of potent CaMK1 inhibitors that significantly improved metabolic parameters in vivo, showcasing their potential for diabetes treatment .

| Compound | CaMK1D IC50 (μM) | Selectivity |

|---|---|---|

| Compound 18 | 5.25 | High |

| Compound 19 | 16.0 | Moderate |

Dual A2A/A1 Adenosine Receptor Antagonists

Another application involves the discovery of pyridone-substituted triazolopyrimidine compounds derived from this compound. These compounds have dual activity on adenosine receptors, which may be beneficial in treating ischemic stroke by modulating neuroprotective pathways .

Pharmacological Activities

The pharmacological profile of this compound and its derivatives has been evaluated for various therapeutic effects.

Bronchodilatory Effects

Certain derivatives exhibit agonistic action on the EP2 receptor, which is implicated in bronchodilation. This property suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

| Activity | Disease Targeted |

|---|---|

| EP2 Agonism | Asthma |

| EP2 Agonism | COPD |

Neuroprotective Properties

The compound's derivatives have also been studied for their neuroprotective effects, particularly in models of Parkinson's disease. The ability to enhance cognitive function while mitigating neurodegeneration positions these compounds as candidates for further research in neuropharmacology .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules.

Synthesis of Chiral Pyridine Derivatives

Research has demonstrated methods for the enantioselective synthesis of chiral pyridine derivatives using this compound as a starting material. This approach allows for the creation of compounds with specific stereochemical configurations, which are crucial in pharmaceutical development .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study explored the use of a derivative as a CaMK inhibitor in diabetic mice, demonstrating significant improvements in insulin sensitivity after treatment with compound 18.

- Case Study 2 : Research on dual receptor antagonists revealed promising results in preclinical models for ischemic stroke, indicating that modifications to the pyridine structure can enhance therapeutic efficacy.

作用机制

The mechanism of action of 5-Isopropylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl group and the keto functionality can influence the binding affinity and specificity of the compound towards its molecular targets.

相似化合物的比较

Similar Compounds

Pyridin-2-one: The parent compound without the isopropyl group.

5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.

5-Ethylpyridin-2(1H)-one: A compound with an ethyl group at the fifth position.

Uniqueness

5-Isopropylpyridin-2(1H)-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.

生物活性

5-Isopropylpyridin-2(1H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an isopropyl group at the 5-position and a carbonyl group at the 2-position. The molecular formula is C9H11N1O, with a molecular weight of approximately 149.19 g/mol. The presence of the carbonyl group adjacent to the nitrogen atom in the pyridine ring enhances its reactivity and biological properties.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. Notable activities include:

- Kinase Inhibition : Compounds with similar structures have shown inhibitory activity against various kinases. For instance, studies have reported that derivatives of pyridin-2(1H)-one exhibit c-Src kinase inhibitory activity, with some compounds achieving IC50 values below 25 µM, indicating significant potential as therapeutic agents in cancer treatment .

- Serotonin Reuptake Inhibition : Similar pyridin-2(1H)-one derivatives have been evaluated for their ability to inhibit serotonin (5-HT) reuptake, which is crucial for antidepressant activity. One derivative demonstrated potent inhibition with an IC50 value of 12.5 µM, highlighting the therapeutic potential for mood disorders .

Antimicrobial and Antiviral Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. For example, compounds containing this structure have shown efficacy against various bacterial strains and viruses, suggesting their utility in developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- c-Src Kinase Inhibition : A study evaluated multiple pyridin-2(1H)-one derivatives for their c-Src inhibitory activity. Among these, several compounds exhibited promising results with IC50 values indicating effective inhibition compared to standard inhibitors .

- Antidepressant Activity : Another study focused on serotonin reuptake inhibitors derived from pyridin-2(1H)-one. The most promising compound showed significant antidepressant-like effects in animal models, demonstrating reduced immobility times in forced swimming tests .

- Antimicrobial Activity : Research on related compounds indicated that certain derivatives could inhibit bacterial growth effectively while maintaining low cytotoxicity levels, making them suitable candidates for further development as antimicrobial agents.

Table 1: Summary of Biological Activities of this compound Derivatives

属性

IUPAC Name |

5-propan-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAAIBINZROPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。